molecular formula C32H76Cl2O4P4Pd2-2 B3028908 Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride CAS No. 386706-31-6

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

Cat. No. B3028908
CAS RN: 386706-31-6
M. Wt: 932.6 g/mol
InChI Key: WJNABTRGRXAOEB-UHFFFAOYSA-N
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Description

Ditert-butylphosphinite (also known as ditert-butylphosphinous acid, palladium dihydrochloride, or Pd(II)DBC) is an organophosphorus compound that is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. In addition to its use in organic synthesis, Pd(II)DBC has been investigated for its potential applications in biochemistry, medicine, and materials science.

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Coupling Reactions

    Ditert-butylphosphinous acid derivatives are used in palladium-catalyzed coupling reactions. For instance, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) has been effective in cross-coupling reactions of secondary alkyl Grignard reagents with organic halides, resulting in high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).

  • Chemoselective Cross-Coupling

    Complexes like bis(di-tert-butylchlorophosphine)palladium(II) dichloride serve as precatalysts in chemoselective cross-coupling of acyl chlorides and organostannanes. This method offers high yields and tolerates various functional groups, thus enabling convenient ketone formation (Lerebours, Camacho-Soto, & Wolf, 2005).

  • Conjugate Addition in Water

    Palladium-phosphinous acid complexes facilitate conjugate addition of arylsiloxanes to alpha,beta-unsaturated substrates in water. This microwave-assisted procedure yields beta-substituted ketones, aldehydes, esters, nitriles, and nitroalkanes efficiently (Lerebours & Wolf, 2007).

  • Arylation of Linear and Cyclic Polyamines

    Palladium complexes with ditert-butylphosphine ligands have been used in the catalytic arylation of various polyamines. These reactions are crucial for synthesizing monoaminated and polyaminated derivatives, contributing significantly to chemical synthesis (Beletskaya & Averin, 2004).

Synthesis and Characterization

  • Synthesis of Metal-Phosphinito-Phosphinous Acid Complexes

    Research has delved into the synthesis and applications of palladium and platinum-phosphinito-phosphinous acid complexes. These complexes are instrumental in catalytic cycloadditions, showcasing unique reactivities and yielding diverse synthetic transformations (Clavier & Buono, 2017).

  • Iminophosphine Palladium(II) Complexes

    The synthesis and characterization of iminophosphine palladium(II) complexes, containing phosphorus and nitrogen donor atoms, have been explored. These complexes are significant for Heck cross-coupling reactions of aryl bromides, demonstrating their catalytic potential in organic synthesis (Yılmaz & Güzel, 2014).

properties

IUPAC Name

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNABTRGRXAOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H76Cl2O4P4Pd2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386706-31-6
Record name Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 2
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 3
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 4
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 5
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 6
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

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